molecular formula C10H9NO7 B14449446 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid CAS No. 74432-20-5

2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid

Cat. No.: B14449446
CAS No.: 74432-20-5
M. Wt: 255.18 g/mol
InChI Key: JPZSWEVYVKOIFO-UHFFFAOYSA-N
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Properties

CAS No.

74432-20-5

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

2-formyl-5,6-dimethoxy-3-nitrobenzoic acid

InChI

InChI=1S/C10H9NO7/c1-17-7-3-6(11(15)16)5(4-12)8(10(13)14)9(7)18-2/h3-4H,1-2H3,(H,13,14)

InChI Key

JPZSWEVYVKOIFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,5-dimethoxybenzoic acid followed by formylation . The formylation step can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products . Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)

    Substitution: Halides (e.g., HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: 2-Carboxy-5,6-dimethoxy-3-nitrobenzoic acid

    Reduction: 2-Formyl-5,6-dimethoxy-3-aminobenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

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